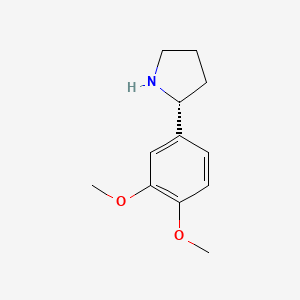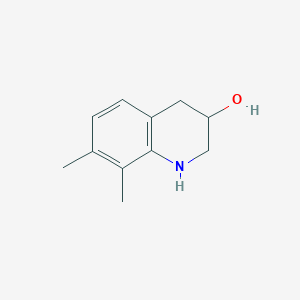
7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a quinoline core with two methyl groups at positions 7 and 8, and a hydroxyl group at position 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold .
Another method involves the use of Meldrum’s acid, which facilitates the formation of tetrahydroquinolin-2-one derivatives through a two-step reaction involving enaminones and acylating agents, followed by electrophilic cyclization .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions 5 and 6.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products Formed
Oxidation: Formation of 7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-one.
Reduction: Formation of 7,8-Dimethyl-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at position 3 can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the compound can undergo metabolic transformations that modulate its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the methyl and hydroxyl substituents.
3,3-Dimethyl-1,2,3,4-tetrahydroquinolin-2-one: A structurally related compound with a ketone group at position 2.
1,2,3,4-Tetrahydroisoquinoline: Another related compound with a similar core structure but different substitution pattern.
Uniqueness
7,8-Dimethyl-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both methyl groups at positions 7 and 8 and a hydroxyl group at position 3. These substituents confer distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H15NO |
|---|---|
分子量 |
177.24 g/mol |
IUPAC 名称 |
7,8-dimethyl-1,2,3,4-tetrahydroquinolin-3-ol |
InChI |
InChI=1S/C11H15NO/c1-7-3-4-9-5-10(13)6-12-11(9)8(7)2/h3-4,10,12-13H,5-6H2,1-2H3 |
InChI 键 |
ZTADJUUCMBCPSE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(CC(CN2)O)C=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(6-Fluoropyridin-2-yl)-4-methyldihydro-4l4,8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole-2,6(3H,5H)-dione](/img/structure/B13892043.png)
![[2-(17-Hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13892044.png)
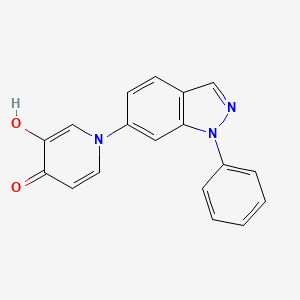
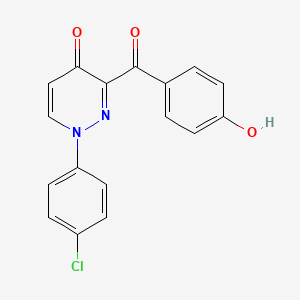
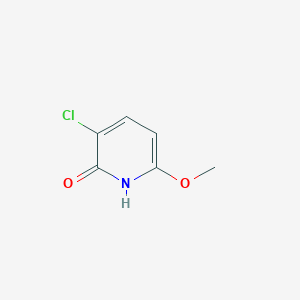
![tert-Butyl 6-bromo-3-chloro-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13892067.png)

![tert-butyl N-[5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridin-3-yl]carbamate](/img/structure/B13892085.png)


